molecular formula C10H14BrNO4S2 B7343698 (2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid

(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid

Cat. No. B7343698
M. Wt: 356.3 g/mol
InChI Key: YMKLHZARVIPQMI-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid, also known as BVT.2733, is a small molecule compound that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has been studied extensively in scientific research, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been investigated.

Mechanism of Action

The mechanism of action of (2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid involves the inhibition of a specific enzyme called dipeptidyl peptidase 9 (DPP9). DPP9 is involved in the regulation of various cellular processes, including inflammation and cell proliferation. By inhibiting DPP9, this compound reduces inflammation and cell proliferation, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound has been shown to reduce inflammation and fibrosis in animal models of rheumatoid arthritis and pulmonary fibrosis. This compound has also been shown to inhibit tumor growth in animal models of cancer. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of (2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid is its specificity for DPP9, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of this compound is its low solubility, which can affect its bioavailability and limit its use in some experimental settings.

Future Directions

There are several future directions for the research on (2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid. One direction is to investigate its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Furthermore, the development of novel formulations of this compound, such as nanoparticles and liposomes, may enhance its delivery and bioavailability.

Synthesis Methods

The synthesis of (2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid involves a series of chemical reactions, starting from commercially available starting materials. The synthesis method involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to obtain the desired product in high yield and purity. The synthesis of this compound has been optimized through several iterations, and the current method is considered to be efficient and reproducible.

Scientific Research Applications

(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid has been studied extensively in scientific research, and its potential therapeutic applications have been investigated. This compound has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor properties, making it a promising candidate for the treatment of diseases such as rheumatoid arthritis, pulmonary fibrosis, and cancer. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO4S2/c1-6(2)3-8(10(13)14)12-18(15,16)9-5-17-4-7(9)11/h4-6,8,12H,3H2,1-2H3,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKLHZARVIPQMI-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CSC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NS(=O)(=O)C1=CSC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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